molecular formula C6H14N2O2S B2660398 4-Amino-2,3,3-trimethylisothiazolidine 1,1-dioxide CAS No. 2138271-48-2

4-Amino-2,3,3-trimethylisothiazolidine 1,1-dioxide

Cat. No.: B2660398
CAS No.: 2138271-48-2
M. Wt: 178.25
InChI Key: JNEXZHZDSFCKPS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 4-Amino-2,3,3-trimethylisothiazolidine 1,1-dioxide is 1S/C6H14N2O2S/c1-6(2)5(7)4-11(9,10)8(6)3/h5H,4,7H2,1-3H3 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule.


Chemical Reactions Analysis

The reactivity of the 4-amino-2,3-dihydro-1 H -1λ 6 -isothiazole-1,1-dioxide (β-amino-γ-sultam) framework, which is similar to the compound , has been studied. It was found that this heterocyclic system reacts with both C-electrophiles and heteroatom electrophiles .


Physical and Chemical Properties Analysis

The compound is a powder with a molecular weight of 178.26 . The storage temperature is 4 degrees Celsius .

Properties

IUPAC Name

2,3,3-trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-6(2)5(7)4-11(9,10)8(6)3/h5H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEXZHZDSFCKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CS(=O)(=O)N1C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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